1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyridine ring, and an acetylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the acetylamino group: This step involves the acetylation of an amino group on the phenyl ring.
Attachment of the pyridine ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups, used in various organic syntheses.
Acetylacetone: Another related compound with keto-enol tautomerism, used in coordination chemistry.
Uniqueness
1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an acetylamino group
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-acetamidophenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-12(23)20-14-2-4-16(5-3-14)22-11-13(10-17(22)24)18(25)21-15-6-8-19-9-7-15/h2-9,13H,10-11H2,1H3,(H,20,23)(H,19,21,25) |
InChI Key |
ISEWTSBZZDJHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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